molecular formula C19H22N2O5S B2946598 N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide CAS No. 496777-13-0

N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2946598
CAS No.: 496777-13-0
M. Wt: 390.45
InChI Key: IKJUJEUADSZAFY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound with a molecular formula of C15H15NO2. This compound is known for its unique chemical structure, which includes a benzamide core, a hydroxy-phenylethyl group, and a morpholinosulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The hydroxy-phenylethyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the morpholinosulfonyl group via a sulfonation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of automated systems also minimizes human error and enhances reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and acidic or basic environments for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the benzamide core yields primary or secondary amines .

Scientific Research Applications

N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy-phenylethyl group facilitates binding to active sites, while the morpholinosulfonyl group enhances solubility and stability. This compound can modulate various biochemical pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2-hydroxy-2-phenylethyl)-4-(morpholinosulfonyl)benzamide stands out due to its unique combination of functional groups. The presence of both the hydroxy-phenylethyl and morpholinosulfonyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c22-18(15-4-2-1-3-5-15)14-20-19(23)16-6-8-17(9-7-16)27(24,25)21-10-12-26-13-11-21/h1-9,18,22H,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJUJEUADSZAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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